molecular formula C16H12N2O4 B11120967 2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11120967
M. Wt: 296.28 g/mol
InChI Key: TUWZRXMHDMCCKP-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-(1,3-benzodioxol-5-yl)hydrazinecarboxamide with 4-methoxybenzoic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. In electronic applications, the compound’s unique electronic properties enable it to function as an efficient emitter in OLEDs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both the 1,3-benzodioxole and 4-methoxyphenyl groups. These functional groups impart distinct electronic and steric properties to the compound, enhancing its reactivity and potential applications. The methoxy group, in particular, can influence the compound’s electronic distribution, making it a valuable candidate for specific chemical and biological applications.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N2O4/c1-19-12-5-2-10(3-6-12)15-17-18-16(22-15)11-4-7-13-14(8-11)21-9-20-13/h2-8H,9H2,1H3

InChI Key

TUWZRXMHDMCCKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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